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Compound of Interest

Compound Name: Totrombopag

Cat. No.: B10801217 Get Quote

Disclaimer: The initial query for "Totrombopag" yielded no specific results. Based on the

similarity in name and therapeutic class, this document provides a comprehensive overview of

the preclinical safety and toxicology of Eltrombopag, a thrombopoietin receptor agonist. It is

presumed that "Totrombopag" was a misspelling.

This technical guide is intended for researchers, scientists, and drug development

professionals, offering a detailed examination of the preclinical safety and toxicological data for

Eltrombopag.

Introduction
Eltrombopag is a non-peptide, orally bioavailable thrombopoietin receptor (TPO-R) agonist.[1]

[2] It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in

platelet production.[2][3] Eltrombopag interacts with the transmembrane domain of the human

TPO-receptor, initiating signaling cascades that mimic the effects of endogenous

thrombopoietin.[3]

Pharmacodynamics and Mechanism of Action
Eltrombopag activates the TPO receptor, leading to the stimulation of downstream signaling

pathways. This includes the Janus kinase/signal transducer and activator of transcription

(JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. This activation

promotes the survival, proliferation, and differentiation of megakaryocyte progenitor cells,

ultimately resulting in increased platelet counts.
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Figure 1: Eltrombopag Signaling Pathway.

Non-Clinical Pharmacokinetics
The pharmacokinetic profile of Eltrombopag has been evaluated in several animal species.

Following oral administration, peak plasma concentrations are typically observed within 2 to 6

hours. Eltrombopag is highly bound to plasma proteins (>99%). The primary route of

elimination is through feces, with a smaller portion excreted in the urine. Unchanged

Eltrombopag accounts for a significant portion of the fecal excretion.

Species Route Tmax (h)
Protein
Binding

Major
Excretion
Route

Rat Oral 4-8 >99% Feces

Mouse Oral 2-4 >99% Feces

Dog Oral N/A >99% Feces

Chimpanzee Oral N/A >99% N/A

Table 1: Summary of Non-Clinical Pharmacokinetic Parameters of Eltrombopag

Safety Pharmacology
Safety pharmacology studies were conducted to assess the effects of Eltrombopag on vital

organ systems.
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Central Nervous System (CNS): No adverse effects on CNS function were observed in rats

at oral doses up to 40 mg/kg.

Cardiovascular System: In vitro studies showed concentration-dependent inhibition of the

hERG K+ channel. However, a thorough QT study in healthy human subjects did not show

any clinically relevant QT interval prolongation.

Respiratory System: No effects on respiratory function were noted in rats at oral doses up to

40 mg/kg.

Toxicology
Acute Toxicity
Acute toxicity studies have been conducted to determine the potential for toxicity after a single

high dose of Eltrombopag.

Repeat-Dose Toxicity
Repeat-dose toxicity studies of Eltrombopag have been conducted in mice, rats, and dogs for

up to one year. The principal toxicological findings were observed in the liver, kidney, and eyes.

Species Duration
NOAEL
(mg/kg/day)

Target Organs
of Toxicity

Key Findings

Mouse 2 years N/A Kidney, Eye
Renal toxicity,

Cataracts

Rat 28 weeks N/A Liver, Eye, Bone

Hepatotoxicity,

Cataracts,

Endosteal

hyperostosis (at

high doses)

Dog 52 weeks N/A Liver Hepatotoxicity

Table 2: Summary of Repeat-Dose Toxicity Studies of Eltrombopag
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Hepatotoxicity: Hepatocyte degeneration and increased serum liver enzymes were observed in

mice, rats, and dogs at doses associated with morbidity and mortality. However, no hepatic

effects were seen after chronic dosing in rats (28 weeks) or dogs (52 weeks) at exposures up

to 4 or 2 times the human clinical exposure, respectively.

Ocular Toxicity: Cataracts were a notable finding in toxicology studies in rodents. In juvenile

rodents, cataracts developed in a dose- and time-dependent manner at exposures 5 to 7 times

the human clinical exposure. No cataracts were detected in dogs after 52 weeks of treatment at

3 times the human clinical exposure.

Renal Toxicity: Renal toxicity was observed in mice.

Genotoxicity
Eltrombopag was not mutagenic in a bacterial mutation assay and was not clastogenic in two in

vivo assays in rats (micronucleus and unscheduled DNA synthesis). It was marginally positive

in an in vitro mouse lymphoma assay. These findings suggest that Eltrombopag does not pose

a significant genotoxic risk to humans.
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Figure 2: Genotoxicity Testing Workflow for Eltrombopag.

Carcinogenicity
Eltrombopag was not carcinogenic in two-year studies in mice at doses up to 75 mg/kg/day or

in rats at doses up to 40 mg/kg/day. These exposures were up to four times the human clinical

exposure based on area under the curve (AUC).

Reproductive and Developmental Toxicology
Eltrombopag did not affect female fertility, early embryonic development, or embryo-fetal

development in rats at doses up to 20 mg/kg/day. However, at a maternally toxic dose of 60

mg/kg/day, there was evidence of embryo-lethality and reduced fetal body weight. Eltrombopag

did not affect male fertility in rats. In a pre- and post-natal development study in rats, there were

no adverse effects on the growth, development, or reproductive function of the offspring at

maternally non-toxic doses.

Experimental Protocols
Repeat-Dose Toxicity Study (Rat)

Species: Sprague-Dawley rats.

Administration: Oral gavage, once daily.

Duration: 28 weeks.

Dose Groups: Vehicle control, low-dose, mid-dose, and high-dose (e.g., 60 mg/kg/day, which

was a non-tolerated dose).

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical

chemistry, urinalysis, organ weights, and histopathology.

Key Assessments: Detailed ophthalmological examinations for cataracts and

histopathological evaluation of the liver, kidneys, and bone.

Genotoxicity - In Vivo Micronucleus Assay (Rat)
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Species: Wistar rats.

Administration: Oral gavage.

Dosing Regimen: Typically a single administration or two administrations 24 hours apart.

Sample Collection: Bone marrow is collected at 24 and 48 hours after the last dose.

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated

polychromatic erythrocytes (PCEs) is determined by microscopic examination.

Endpoint: A significant increase in the frequency of micronucleated PCEs in treated animals

compared to controls indicates a potential for chromosomal damage.

Conclusion
The preclinical safety and toxicology profile of Eltrombopag has been extensively evaluated in

various animal models. The primary target organs for toxicity were identified as the liver, kidney

(in mice), and eye (cataracts in rodents). Eltrombopag was not found to be genotoxic or

carcinogenic in long-term studies. Reproductive toxicology studies indicated a potential for

embryo-fetal toxicity at maternally toxic doses. These preclinical findings have been

instrumental in guiding the clinical development and establishing the safety monitoring plan for

Eltrombopag in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune
thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10801217?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573439/
https://go.drugbank.com/drugs/DB06210
https://pubchem.ncbi.nlm.nih.gov/compound/Eltrombopag
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of
Eltrombopag: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10801217#preclinical-safety-and-toxicology-profile-
of-totrombopag]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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